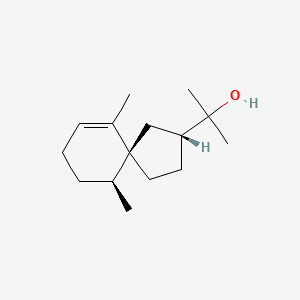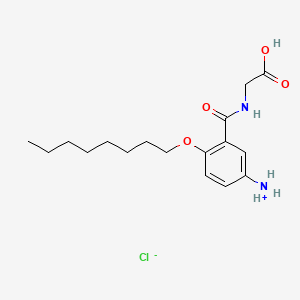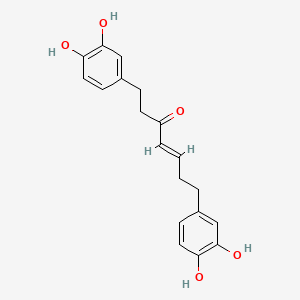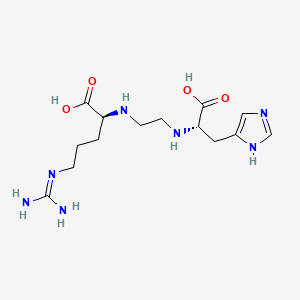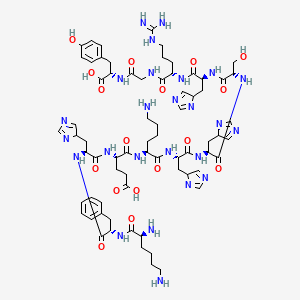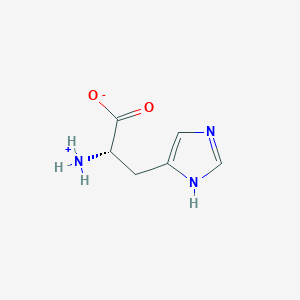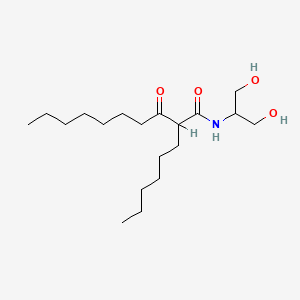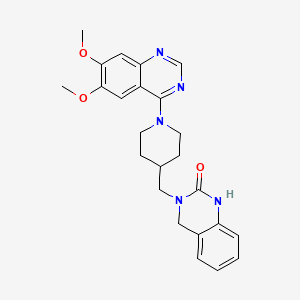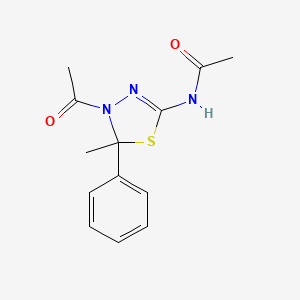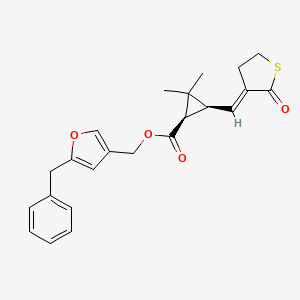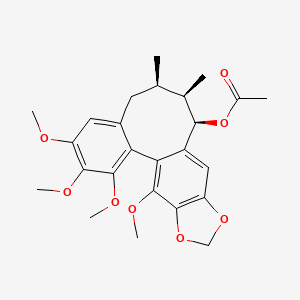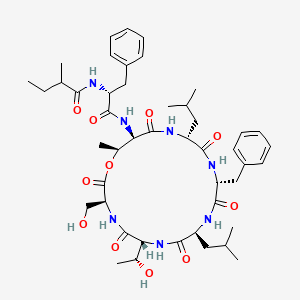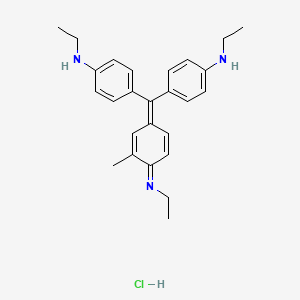
Hofman's Violet
描述
准备方法
Synthetic Routes and Reaction Conditions: Hofman’s Violet can be synthesized through various methods. One common method involves the reaction of urea and dibenzoate under alkaline conditions, followed by heating and crystallization . Another method includes the use of iodinated alcohol after staining, which can be substituted with various acids, both organic and inorganic .
Industrial Production Methods: In industrial settings, Hofman’s Violet is produced by reacting urea and dibenzoate under controlled alkaline conditions. The mixture is then heated and crystallized to obtain the final product . This method ensures a consistent and high-quality dye suitable for various applications.
化学反应分析
Types of Reactions: Hofman’s Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hofman’s Violet can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various derivatives of triethylrosaniline, which can be further utilized in different applications.
科学研究应用
Hofman’s Violet has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track the progress and identify compounds.
Biology: Specifically stains animal chromosomes, making it a valuable tool in cytogenetics.
Medicine: Utilized in histological staining to differentiate between different types of tissues.
Industry: Employed in the textile industry for dyeing fabrics and in the production of inks.
作用机制
The mechanism of action of Hofman’s Violet involves its ability to bind with chromosomal DNA. The dye binds to the DNA, allowing for the visualization of chromosomes under a microscope. This binding is facilitated by the interaction between the dye and the phosphate backbone of the DNA .
相似化合物的比较
Methyl Violet: Another triarylmethane dye, but with different substituents on the aromatic rings.
Crystal Violet: Similar in structure but used more commonly in microbiology for Gram staining.
Malachite Green: A different class of dye but used for similar staining purposes in biology.
Uniqueness: Hofman’s Violet is unique due to its specific staining properties for animal chromosomes, which makes it particularly valuable in cytogenetic studies . Unlike other dyes, it does not stain RNA, allowing for clear differentiation of chromosomal DNA .
属性
IUPAC Name |
N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3.ClH/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22;/h8-18,27-28H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSQDMWWOZFKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8004-86-2 | |
| Record name | Hofman's Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


